molecular formula C15H16N2O4S B2701401 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide CAS No. 1309318-68-0

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide

Cat. No.: B2701401
CAS No.: 1309318-68-0
M. Wt: 320.36
InChI Key: KLQUVAAMQAQGHB-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide is a chemical compound incorporating both benzamide and sulfonamide pharmacophores, structures known for their significant and diverse bioactivities in scientific research . Compounds featuring these motifs are frequently investigated as potential inhibitors for various enzymes, including human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) . Research into similar sulfamoylbenzamide derivatives has also explored their potential as antiviral agents, for instance, against Hepatitis B Virus (HBV) infection, acting through mechanisms that may involve host factors like APOBEC3G . Furthermore, benzamide derivatives are studied for their antioxidant and antibacterial properties, making them compounds of interest in several biochemical and pharmacological research areas . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-10-9-11(7-8-14(10)21-2)22(19,20)17-13-6-4-3-5-12(13)15(16)18/h3-9,17H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQUVAAMQAQGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group undergoes nucleophilic substitution, particularly at the sulfonyl moiety or aromatic rings.

Reaction Type Reagents/Conditions Products Sources
Nucleophilic Substitution Thiols (e.g., benzenethiol), triethylamine, methanol, refluxFormation of thioether derivatives via para-substitution relative to the sulfonamide
Sulfonamide Alkylation Sulfonyl chloride, acetonitrile, NaOH (pH 10–12)Chlorinated derivatives (e.g., 2-amino-5-chloro-N,3-dimethylbenzamide)
  • Example: Reaction with 4-chloroaniline in the presence of N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) yields coupled products .

Oxidation Reactions

The methoxy and sulfonyl groups can undergo oxidation under controlled conditions.

Reaction Type Reagents/Conditions Products Sources
Methoxy to Hydroxy KMnO₄ (acidic) or CrO₃2-{[(4-Hydroxy-3-methylphenyl)sulfonyl]amino}benzamide
Sulfonyl to Sulfone H₂O₂ or KMnO₄Sulfone derivatives (enhanced electrophilicity)
  • Oxidation of the methoxy group is critical for modifying solubility and biological activity.

Reduction Reactions

Reduction primarily targets the sulfonamide or aromatic nitro groups (if present).

Reaction Type Reagents/Conditions Products Sources
Sulfonamide Reduction LiAlH₄ or Pd/C + H₂Sulfide or amine derivatives
Nitro Group Reduction H₂/Pd or NaBH₄Amino derivatives (e.g., 4-aminobenzamide analogs)
  • Reduction of the sulfonamide group is less common but feasible under strong reducing conditions.

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis, altering the compound’s pharmacological profile.

Reaction Type Reagents/Conditions Products Sources
Acidic Hydrolysis HCl (aqueous), heat2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid
Basic Hydrolysis NaOH (aqueous), heatSodium salt of the corresponding carboxylic acid
  • Hydrolysis is pivotal for prodrug activation or metabolite formation.

Catalytic and Enzymatic Interactions

The compound exhibits inhibitory effects on carbonic anhydrases (CA), influencing its therapeutic potential.

Target Enzyme IC₅₀ (nM) Selectivity (vs. CA II) Biological Impact Sources
CA IX 10.93–25.065.5–17.5-foldApoptosis induction in cancer cells
CA XII 1.55–3.92 μMModeratepH regulation in hypoxic tumors
  • Structural studies show the sulfonamide group binds Zn²⁺ in the CA active site, while the benzamide interacts with hydrophobic residues .

Comparative Reactivity with Analogues

The presence of methoxy and methyl groups enhances stability and selectivity compared to unsubstituted sulfonamides.

Compound Reactivity Unique Features
2-Methoxy-N-(4-sulfamoylphenyl)benzamideHigher CA IX inhibition (IC₅₀ = 10.93 nM)Chlorine substitution improves membrane permeability
4-[(4-Methylphenyl)sulfonyl]benzamideReduced enzymatic affinity (IC₅₀ = 3.92 μM)Lacks methoxy group, lowering hydrophobic interactions

Key Findings:

  • Synthetic Flexibility : The compound’s sulfonamide and benzamide groups enable diverse modifications, including substitution, oxidation, and hydrolysis.

  • Biological Relevance : Selective CA IX inhibition (IC₅₀ < 25 nM) highlights its potential in targeting hypoxic tumors .

  • Structural Insights : Crystallographic data confirm interactions between the sulfonyl group and enzyme active sites .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly through its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Research indicates that derivatives of benzenesulfonamides, including compounds similar to 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide, exhibit potent inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating selectivity over other isoforms like CA II .

Case Study: Apoptosis Induction

A notable study found that specific benzenesulfonamide derivatives could induce apoptosis in breast cancer cell lines (MDA-MB-231). The compound demonstrated a significant increase in annexin V-FITC-positive apoptotic cells, indicating its potential as an effective anticancer agent .

CompoundIC50 (nM)Cell LineApoptosis Induction
4e10.93MDA-MB-23122-fold increase
4g25.06MDA-MB-231Significant

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have also been explored extensively. Studies have shown that compounds related to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative showed an inhibition rate of 80.69% against S. aureus at a concentration of 50 µg/mL .

Case Study: Antibacterial Efficacy

In a comparative study, the effectiveness of several sulfonamide derivatives was assessed against bacterial growth:

CompoundBacterial StrainInhibition (%)
4eS. aureus80.69
4gK. pneumonia79.46

Enzyme Inhibition Studies

Sulfonamides have been shown to act as inhibitors for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer’s disease . The design of new derivatives with enhanced inhibitory properties is ongoing, with some compounds exhibiting promising results in vitro.

Case Study: Enzyme Inhibition

Research has highlighted the potential of sulfonamide derivatives as inhibitors:

CompoundEnzyme TargetInhibition Activity
4eAcetylcholinesteraseModerate
4gButyrylcholinesteraseSignificant

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the molecular structure can significantly influence biological activity, including anticancer and antimicrobial effects. Computational methods such as quantitative structure–activity relationship (QSAR) modeling are employed to predict the biological activity based on chemical structure .

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Features:

  • Benzamide backbone : Provides a planar aromatic system for intermolecular interactions.
  • 4-Methoxy-3-methylphenyl group : Introduces steric and electronic effects, influencing solubility and target binding.

Comparison with Structurally Similar Compounds

Nitazoxanide (2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide)

  • Structure : Shares a benzamide core but replaces the sulfonamide group with a nitro-thiazole moiety.
  • Activity : Broad-spectrum antiparasitic agent targeting anaerobic metabolism .
  • Key Differences :
    • Nitazoxanide’s nitro-thiazole group enhances redox activity, critical for its antiparasitic effects.
    • The absence of a sulfonamide linker reduces hydrogen-bonding capacity compared to the target compound.
    • Molecular Weight : 307.27 g/mol (Nitazoxanide) vs. ~350 g/mol (estimated for the target compound).

Metsulfuron-Methyl (Methyl 2-(((((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate)

  • Structure : Contains a sulfonylurea bridge and triazine ring instead of a benzamide core.
  • Activity : Herbicide inhibiting acetolactate synthase in plants .
  • Key Differences :
    • The triazine ring in metsulfuron-methyl enables selective herbicidal activity, unlike the benzamide-based target compound.
    • The ester group in metsulfuron-methyl increases hydrolytic instability compared to the amide group in the target.

5-Chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide

  • Structure : Features a benzamide core with three chlorine substituents on aromatic rings.
  • Activity: Not explicitly stated, but chlorinated analogs often exhibit enhanced lipophilicity and antimicrobial activity .
  • Key Differences :
    • Chlorine atoms increase molecular weight (436.74 g/mol vs. ~350 g/mol) and may elevate toxicity risks.
    • The absence of methoxy and methyl groups reduces steric hindrance compared to the target compound.

N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide

  • Structure : Ethoxyphenyl substitution instead of methoxy-3-methylphenyl.
  • Activity : Structural analogs are explored for kinase inhibition or antimicrobial applications .
  • Molecular weight: 396.46 g/mol vs. ~350 g/mol for the target compound.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use/Activity
2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide C₁₅H₁₆N₂O₄S (estimated) ~350 Benzamide, sulfonamide, methoxy Not explicitly stated
Nitazoxanide C₁₂H₉N₃O₅S 307.27 Benzamide, nitro-thiazole Antiparasitic
Metsulfuron-Methyl C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine Herbicide
5-Chloro-N-(4-chlorophenyl)-... C₁₉H₁₃Cl₃N₂O₃S 436.74 Chlorophenyl, sulfonamide Antimicrobial (inferred)
N-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)benzamide C₂₁H₂₀N₂O₄S 396.46 Ethoxyphenyl, sulfonamide Research compound

Pharmacological and Physicochemical Insights

  • Solubility : The methoxy and methyl groups in the target compound may improve water solubility compared to chlorinated analogs .
  • Metabolic Stability : Sulfonamide linkages generally resist hydrolysis, enhancing half-life relative to ester-containing compounds like metsulfuron-methyl .

Biological Activity

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development. This article synthesizes findings from various studies to explore its biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}S
  • Molecular Weight : 270.32 g/mol

The compound features a sulfonamide group that is known for its ability to interact with various biological targets, including enzymes and receptors.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt critical biochemical pathways, potentially resulting in therapeutic effects against diseases such as cancer and viral infections.
  • Binding Affinity : The benzamide moiety enhances binding affinity by interacting with hydrophobic pockets in proteins, which may increase specificity towards certain targets.

Antiviral Activity

Recent studies have indicated that derivatives of benzamide, including those similar to this compound, exhibit antiviral properties. For instance:

  • Anti-HBV Activity : A related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated significant anti-HBV activity with an IC50_{50} value of 1.99 µM against wild-type HBV and showed efficacy against drug-resistant strains . This suggests that similar mechanisms may be applicable to this compound.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes. A study on sulfamoyl-benzamide derivatives reported that certain compounds exhibited IC50_{50} values in the sub-micromolar range against human NTPDases, which are implicated in numerous physiological functions .

CompoundTarget EnzymeIC50_{50} Value (mM)
3ih-NTPDase12.88 ± 0.13
3fh-NTPDase20.27 ± 0.08
3jh-NTPDase20.29 ± 0.07

These results highlight the potential of similar sulfonamide derivatives in therapeutic applications targeting enzyme inhibition.

Case Studies and Research Findings

  • Enzyme Inhibition : A systematic structure-activity relationship (SAR) study revealed that modifications in the sulfonamide and benzamide structures could significantly enhance enzyme inhibition potency . This suggests that further optimization of the chemical structure could lead to more effective inhibitors.
  • Antiviral Mechanisms : Research into related compounds indicates that increasing intracellular levels of APOBEC3G (A3G), a known antiviral factor, may be a mechanism through which these compounds exert their effects against HBV . This pathway is crucial for developing novel antiviral agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzamide and its analogs?

  • Methodological Answer : A typical synthesis involves coupling a sulfonamide intermediate with a benzamide core. For example, sulfonylation of 4-methoxy-3-methylbenzenesulfonyl chloride with an aniline derivative (e.g., 2-aminobenzamide) in the presence of a base like triethylamine in dichloromethane (DCM) at room temperature . Post-synthetic purification via column chromatography and characterization by 1H NMR^1 \text{H NMR} and melting point analysis are critical for confirming structural integrity .

Q. How can researchers analytically characterize this compound to verify purity and structure?

  • Methodological Answer : Use a combination of 1H NMR^1 \text{H NMR} (e.g., DMSO-d₆ solvent system to detect aromatic protons and sulfonamide NH), high-performance liquid chromatography (HPLC) for purity assessment (>98% by area normalization), and melting point determination (e.g., 217–220°C for related analogs) . Mass spectrometry (ESI-MS) can confirm molecular weight, as seen for analogs like ML364 (C₂₄H₁₈F₃N₃O₃S₂, MW 517.54) .

Q. What strategies are recommended for improving solubility and formulation in preclinical studies?

  • Methodological Answer : Solubility challenges due to the sulfonamide and benzamide motifs can be addressed via co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride salts of tertiary amine derivatives). Structural analogs with similar logP values (~3.5–4.2) suggest limited aqueous solubility, necessitating in vitro assays using DMSO stocks diluted in cell culture media .

Advanced Research Questions

Q. How do structural modifications to the sulfonamide or benzamide moieties affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs reveal that:

  • Sulfonamide substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding affinity, as seen in Bcl-2 inhibitors like ABT-199 .
  • Benzamide substitutions : Methoxy groups at the 4-position improve metabolic stability, while thiazole or isoxazole rings increase kinase inhibition selectivity .
  • Experimental validation : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ profiling) and compare with molecular docking simulations .

Q. What approaches are used to identify the primary molecular targets of this compound?

  • Methodological Answer : Employ chemoproteomics (e.g., affinity chromatography with immobilized compound) or thermal shift assays to identify binding partners. For example, analogs of this compound have been linked to Bcl-2 inhibition (e.g., ABT-199) and histone deacetylase (HDAC) modulation, validated via Western blotting and apoptosis assays .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference) or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) and structural analogs to isolate variables. For instance, conflicting IC₅₀ values in kinase panels can be clarified via CRISPR-mediated gene knockout studies .

Q. What pharmacokinetic optimization strategies are applicable to this compound?

  • Methodological Answer : Improve metabolic stability by replacing labile groups (e.g., methyl ester hydrolysis) with bioisosteres (e.g., trifluoroethyl). Pharmacokinetic studies on analogs show that halogenation (e.g., chloro substituents) extends half-life in rodent models, while PEGylation enhances bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : Use molecular dynamics (MD) simulations to analyze binding pocket interactions. For example, QSAR models for benzamide derivatives highlight the importance of hydrophobic interactions at the sulfonamide binding site. Density functional theory (DFT) can optimize electronic properties for target engagement .

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